AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It selectively binds to S1P1, activating various intracellular signaling pathways, including those involving AKT and extracellular signal-regulated kinases (ERKs). Unlike FTY720, another S1P1 agonist, AKP-11's mechanism for downregulating S1P1 does not rely on sphingosine kinase activity, making it a direct agonist of this receptor. This unique action positions AKP-11 as a promising candidate for therapeutic applications in autoimmune diseases and other conditions influenced by immune system modulation .
AKP-11 is classified under the category of S1P receptor modulators. It is particularly noted for its role in modulating immune responses and has been studied in the context of treating conditions such as experimental autoimmune encephalomyelitis, which serves as a model for multiple sclerosis. Its safety profile has been evaluated in clinical trials, indicating its potential for further development in therapeutic applications .
The synthesis of AKP-11 involves several steps that utilize organic chemistry techniques. While detailed synthetic routes are not extensively published, the compound's synthesis can be approached through established methodologies in medicinal chemistry.
The synthesis typically begins with the preparation of key intermediates that contain the oxadiazole and benzofuran moieties. The incorporation of the propoxyphenyl group is crucial for the compound's biological activity. Techniques such as nucleophilic substitution and coupling reactions are commonly employed to construct the complex structure of AKP-11 .
AKP-11 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
The molecular formula of AKP-11 is C19H23ClN4O3, with a molecular weight of approximately 394.86 g/mol. Crystallographic studies and computational modeling techniques such as density functional theory (DFT) have been utilized to elucidate its three-dimensional structure and predict its reactivity .
AKP-11 undergoes various chemical reactions typical of organic compounds with multiple functional groups. These include:
While specific reagents and conditions used in these reactions are not disclosed extensively, they typically involve standard organic chemistry practices, including control of reaction environments to ensure yield and purity .
AKP-11 acts primarily as an agonist for the Sphingosine-1-phosphate receptor 1. Upon binding to this receptor, it induces internalization and activates downstream signaling pathways crucial for immune regulation.
The activation of S1P1 by AKP-11 leads to lymphocyte egress inhibition, resulting in lymphopenia—a reduction in lymphocyte levels in the blood. This mechanism underlies its potential therapeutic effects in autoimmune diseases where modulation of lymphocyte trafficking is beneficial .
AKP-11 is typically presented as a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation have not been extensively reported but are important for characterizing purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or oxidative environments. Its reactivity profile suggests it can participate in various chemical transformations relevant to medicinal chemistry.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm its structure and purity during synthesis .
AKP-11 has significant potential applications across various scientific fields:
Sphingosine-1-phosphate (S1P) is a lysophospholipid signaling molecule that exerts profound control over immune cell migration through its interaction with five G-protein-coupled receptors (S1P₁–S1P₅). The S1P₁ receptor subtype is particularly critical for regulating lymphocyte egress from lymphoid organs into systemic circulation. When S1P binds to S1P₁ on lymphocytes, it triggers Gi-protein-mediated signaling pathways that override retention signals from chemokines like CCL19 and CCL21, enabling lymphocytes to exit lymph nodes and thymus [1] [6]. This gradient-dependent trafficking mechanism positions S1P₁ as a master regulatory checkpoint for adaptive immunity. Dysregulation of this pathway contributes to autoimmune disorders by allowing autoreactive lymphocytes to infiltrate tissues, including the central nervous system in multiple sclerosis (MS) [6].
Table 1: S1P Receptor Subtypes and Immune Functions
Receptor Subtype | Primary Cell Types | Key Immune Functions |
---|---|---|
S1P₁ | T/B cells, dendritic cells, endothelial cells | Lymphocyte egress, endothelial barrier integrity |
S1P₂ | Macrophages, neural cells, endothelial cells | Cell migration, vascular development |
S1P₃ | Cardiomyocytes, endothelial cells | Cardiac function, vascular permeability |
S1P₄ | Lymphocytes, hematopoietic cells | Immunomodulation, platelet activation |
S1P₅ | Natural killer cells, oligodendrocytes | NK cell trafficking, CNS development |
First-generation S1P₁ agonists like fingolimod (FTY720, Gilenya®) revolutionized MS treatment by demonstrating that receptor modulation could achieve therapeutic lymphopenia. Fingolimod acts as a prodrug requiring phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite FTY720-P. This metabolite binds S1P₁, inducing prolonged receptor internalization and degradation, thereby sequestering lymphocytes in lymphoid tissues [1] [8]. However, its non-selectivity (activity at S1P₃ causes bradycardia) and irreversible receptor degradation contribute to significant safety limitations [6].
Second-generation agents (e.g., siponimod, ozanimod) improved receptor selectivity but retained phosphorylation dependencies. AKP-11 represents a third-generation agonist that circumvents these limitations through direct, non-prodrug receptor engagement and kinetic selectivity favoring reversible effects [1] [8]. This evolution addresses key pharmacological challenges:
AKP-11 (C₂₂H₂₂ClN₃O₅; CAS 1220973-37-4) is a novel small molecule agonist specifically engineered for high-affinity, selective binding to S1P₁. Its molecular structure features a chlorinated aromatic core and oxadiazole heterocycle that confer metabolic stability and target specificity [5] [9]. Unlike fingolimod, AKP-11 functions as a direct agonist independent of sphingosine kinase activation, binding S1P₁ with subsequent internalization and activation of downstream AKT and ERK signaling pathways [1] [6].
Table 2: Pharmacological Comparison of AKP-11 and Fingolimod
Parameter | AKP-11 | Fingolimod (FTY720) |
---|---|---|
Molecular Weight | 443.88 g/mol | 343.9 g/mol |
Mechanism | Direct S1P₁ agonist | Prodrug (requires phosphorylation) |
SphK2 Dependency | No | Yes |
Receptor Recycling | Reversible (48 hrs) | Irreversible (>1 week) |
Ubiquitination | Minimal | Extensive |
Lymphocyte Reduction | 41–48% (reversible) | >70% (prolonged) |
In preclinical studies, AKP-11 demonstrated comparable efficacy to fingolimod in the experimental autoimmune encephalomyelitis (EAE) rat model of MS. Oral administration (1.3 mg/kg) attenuated clinical disease scores by reducing CNS infiltration of CD4+ and CD8+ T cells by 41% and 40%, respectively, mirroring fingolimod’s neuroprotective effects [5] [6]. Critically, it achieved this while exhibiting a favorable kinetic profile:
These properties stem from AKP-11’s moderate receptor occupancy kinetics that permit physiological S1P signaling resumption upon withdrawal, contrasting with fingolimod’s induction of prolonged receptor degradation via ubiquitin-proteasome pathways [1] [6]. Current development spans oral formulations for MS and ulcerative colitis (Phase I), alongside topical applications for psoriasis leveraging S1P₁’s role in vascular permeability and cytokine modulation (Phase II) [3] [9].
Table 3: AKP-11 Compound Summary
Property | Specification |
---|---|
IUPAC Name | Not disclosed in sources |
Synonyms | S1P1 agonist 1, AKP 11 |
CAS Number | 1220973-37-4 |
Molecular Formula | C₂₂H₂₂ClN₃O₅ |
Drug Class | Sphingosine-1-phosphate receptor modulator |
Developers | Akaal Pharma |
Therapeutic Areas | Multiple sclerosis, psoriasis, autoimmune disorders |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9